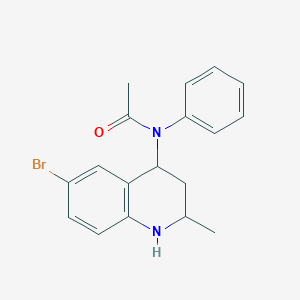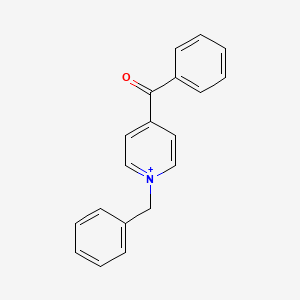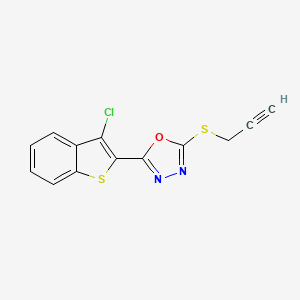
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a phenylacetamide group attached to the nitrogen atom of the tetrahydroquinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination to introduce a bromine atom at the 6th position.
Reduction: The brominated product is then reduced to form 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline.
Acylation: The final step involves the acylation of the amine group with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- N-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- N-(6-iodo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
Uniqueness
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the specific arrangement of functional groups in this compound may confer unique biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H19BrN2O |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-12-10-18(16-11-14(19)8-9-17(16)20-12)21(13(2)22)15-6-4-3-5-7-15/h3-9,11-12,18,20H,10H2,1-2H3 |
Clave InChI |
NZGUDNRDXBPQLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C(N1)C=CC(=C2)Br)N(C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12482928.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12482932.png)
![N-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12482934.png)
![4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482945.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-chloro-4-nitrobenzamide](/img/structure/B12482953.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B12482960.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12482966.png)

![2-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12482976.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B12482983.png)
![4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12482986.png)

![Ethyl 6-cyano-2-{[(3-methoxy-4-propoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12483004.png)
![2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B12483011.png)
